Amoxicillin and clavulanate potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

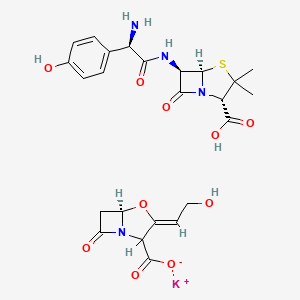

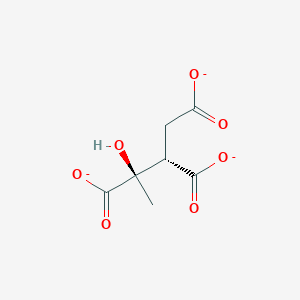

A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.

Aplicaciones Científicas De Investigación

Broad-Spectrum Antibacterial Activity

Amoxicillin and clavulanate potassium, known for its brand name Augmentin, is a widely used antibacterial agent. It is particularly effective in treating community-acquired respiratory tract infections. Its formulation is designed to offer a broad spectrum of antibacterial activity and cover beta-lactamase-producing pathogens. This efficacy is crucial in the backdrop of increasing antimicrobial resistance, including resistance in Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae (White et al., 2004).

Pharmacokinetics and Spectrum

The combination of amoxicillin and potassium clavulanate is soon to be marketed in fixed ratio dosage forms. This combination extends the spectrum of amoxicillin, making it effective against a variety of bacteria, including Haemophilus influenzae and Staphylococcus aureus. The pharmacokinetic profile of both amoxicillin and clavulanate is well-characterized, with similar absorption and half-lives, making the combination suitable for treating complicated urinary tract infections, otitis media, sinusitis, and respiratory tract infections (Weber et al., 1984).

Efficacy in Specific Infections

The effectiveness of amoxicillin and clavulanate potassium has been demonstrated in various clinical settings. For instance, in treating acute paranasal sinus infections in children, it has shown a cure rate comparable to amoxicillin alone (Wald et al., 1986). In another study, it was used successfully to treat urinary tract infections in women, showing a significant reduction in the prevalence of amoxicillin-resistant Escherichia coli in the rectal flora (Iravani & Richard, 1986).

Penetration into the Cerebrospinal Fluid

In patients with bacterial meningitis, amoxicillin and potassium clavulanate have been observed to penetrate the cerebrospinal fluid effectively, suggesting potential effectiveness against beta-lactamase-producing pathogens in such cases (Bakken et al., 1986).

Analytical and Stability Studies

Analytical methods for quantifying amoxicillin and potassium clavulanate in mixtures have been developed and validated. These methods are essential for ensuring the stability and efficacy of the drug combination in clinical use (Atici et al., 2017).

Propiedades

Nombre del producto |

Amoxicillin and clavulanate potassium |

|---|---|

Fórmula molecular |

C24H27KN4O10S |

Peso molecular |

602.7 g/mol |

Nombre IUPAC |

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1 |

Clave InChI |

DWHGNUUWCJZQHO-VXMVAJKNSA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |

Sinónimos |

Amox clav Amox-clav Amoxi Clavulanate Amoxi-Clavulanate Amoxicillin Clavulanic Acid Amoxicillin Potassium Clavulanate Combination Amoxicillin-Clavulanic Acid Amoxicillin-Potassium Clavulanate Combination Amoxycillin Clavulanic Acid Amoxycillin, Clavulanate Potentiated Amoxycillin-Clavulanic Acid Augmentin BRL 25000 BRL-25000 BRL25000 Clavulanate Potentiated Amoxycillin Clavulin Co amoxiclav Co-amoxiclav Coamoxiclav Potassium Clavulanate Amoxicillin Combination Potassium Clavulanate-Amoxicillin Combination Spektramox Synulox |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)

![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)

![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)

![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)